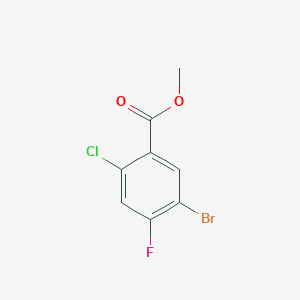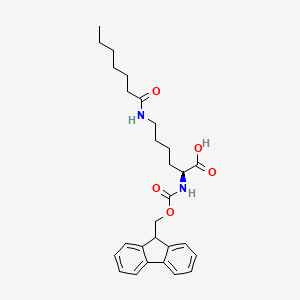
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(heptanoylamino)hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(heptanoylamino)hexanoic acid: is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group in peptide chemistry. This compound is particularly useful in the solid-phase synthesis of peptides due to its stability and ease of removal under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(heptanoylamino)hexanoic acid typically involves the protection of the amino group of the amino acid with the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The heptanoyl group is then introduced through an acylation reaction using heptanoyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the fluorenylmethoxycarbonyl group.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted derivatives at the carbonyl carbon.
科学研究应用
Chemistry: The compound is widely used in peptide synthesis as a protecting group for amino acids. It allows for the stepwise construction of peptides on a solid support, facilitating the synthesis of complex peptides and proteins.
Biology: In biological research, the compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. It is also used in the study of protein-protein interactions and enzyme kinetics.
Medicine: In medicinal chemistry, the compound is used to synthesize peptide-based drugs. These drugs can target specific proteins or enzymes, offering a high degree of specificity and potency.
Industry: In the pharmaceutical industry, the compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based materials for various applications, including drug delivery systems and biomaterials.
作用机制
The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(heptanoylamino)hexanoic acid involves the protection of the amino group of amino acids during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under mild acidic conditions, allowing for the sequential addition of amino acids to build the desired peptide chain. The heptanoyl group provides additional stability and hydrophobicity to the peptide, enhancing its biological activity and stability.
相似化合物的比较
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyphenyl)propanoic acid
- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Comparison:
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid: This compound has a hydroxyl group instead of a heptanoyl group, making it more hydrophilic and less stable.
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyphenyl)propanoic acid: This compound has a hydroxyphenyl group, which can participate in additional interactions, making it useful in different contexts.
- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid: This compound is simpler and less hydrophobic, making it easier to handle but less stable in biological systems.
Uniqueness: The presence of the heptanoyl group in (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(heptanoylamino)hexanoic acid provides additional stability and hydrophobicity, making it particularly useful in the synthesis of peptides with enhanced biological activity and stability.
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(heptanoylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O5/c1-2-3-4-5-17-26(31)29-18-11-10-16-25(27(32)33)30-28(34)35-19-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,24-25H,2-5,10-11,16-19H2,1H3,(H,29,31)(H,30,34)(H,32,33)/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQLQGXMHXKYPS-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
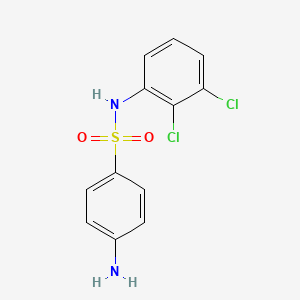
![4-(dimethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2534309.png)
![(4aS,7aR)-4a-(aminomethyl)-1-propyloctahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B2534311.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2534315.png)
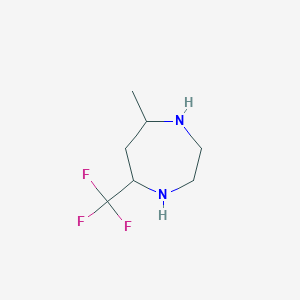
![N'-[(3-methoxyphenyl)methyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2534317.png)
![N-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide](/img/structure/B2534318.png)
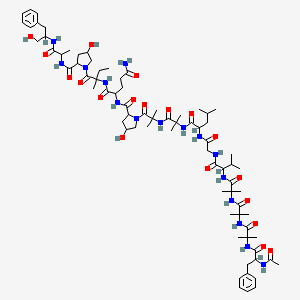
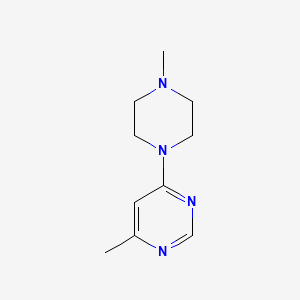
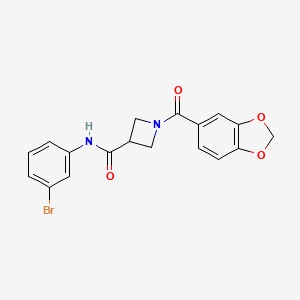
![3-fluoro-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2534324.png)
![N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide](/img/structure/B2534326.png)
![{4-[(Propan-2-yl)amino]piperidin-4-yl}methanol dihydrochloride](/img/structure/B2534327.png)
